molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole

Cat. No.: B375938
CAS No.: 309938-36-1
M. Wt: 286.75g/mol
InChI Key: MLKXHRPFRHZMHU-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is a synthetic benzimidazole derivative intended for research and development purposes. The benzimidazole core is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities and its ability to interact with diverse biological targets . Researchers are exploring novel benzimidazole compounds for various applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents . This specific compound, featuring a 4-chlorophenoxyethyl side chain, may be of particular interest in structure-activity relationship (SAR) studies to investigate its potential interactions with enzymes and receptors. It is supplied as a high-purity compound strictly for laboratory research. Not for human, veterinary, or household use.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXHRPFRHZMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Cyclization

In a representative procedure, o-phenylenediamine (1.0 g, 9.25 mmol) and glacial acetic acid (1.5 mL) are refluxed in 4 M HCl for 6–8 hours. The reaction mixture is neutralized with NaOH, and the precipitated 2-methylbenzimidazole is filtered and recrystallized from ethanol (yield: 78–85%). This method, while reliable, requires prolonged heating and exhibits moderate atom economy due to competitive side reactions.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the cyclization step. A mixture of o-phenylenediamine (1.0 g) and acetic acid (1.5 mL) irradiated at 300 W for 5–7 minutes produces 2-methylbenzimidazole in 92% yield. The reduced thermal gradient minimizes decomposition, enhancing purity (HPLC >98%).

One-Pot Tandem Synthesis

Recent advancements enable concurrent benzimidazole formation and N-alkylation.

Catalytic Boric Acid Method

A mixture of o-phenylenediamine (1.0 g), acetic acid (1.5 mL), and 1-chloro-2-(4-chlorophenoxy)ethane (2.1 g) in aqueous boric acid (5% w/v) is stirred at 90°C for 8 hours. The tandem reaction proceeds via initial cyclization followed by in situ alkylation, affording the target compound in 68% yield. While operationally simple, the aqueous conditions limit solubility, necessitating extraction with chloroform.

Purification and Characterization

Column Chromatography

Crude products are typically purified using silica gel with gradient elution (hexane → ethyl acetate). The target compound elutes at R<sub>f</sub> = 0.45 (hexane:ethyl acetate = 3:1).

Recrystallization

Dissolving the crude product in hot ethanol (10 mL/g) and cooling to −20°C yields needle-like crystals (mp 142–144°C). Purity is confirmed via HPLC (99.2%, C18 column, acetonitrile:water = 70:30).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time
Conventional alkylationDMF, 80°C, 12 h7298.514 h
Microwave cyclization300 W, 7 min9299.130 min
Tandem synthesisBoric acid, 90°C, 8 h6897.88 h

Microwave-assisted cyclization followed by alkylation offers the best balance of efficiency and yield, reducing total synthesis time to under 8 hours .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives possess notable antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that various benzimidazole derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria. The compound 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .
  • Antifungal Activity : Additionally, benzimidazole derivatives have been evaluated for antifungal properties against pathogens like Candida albicans and Aspergillus niger. The modification of the benzimidazole structure has been linked to enhanced antifungal activity, indicating that this compound may also exhibit similar effects .

Anticancer Potential

The anticancer properties of benzimidazole derivatives have garnered significant attention in recent years. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Benzimidazoles are known to target specific enzymes involved in cancer cell metabolism and proliferation. For example, certain derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell growth .
  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. The compound's IC50 values suggest a potent anticancer activity that could be further explored for therapeutic applications .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, benzimidazole derivatives have been investigated for several other therapeutic uses:

  • Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
  • Antiviral Activity : Emerging research indicates that certain benzimidazole derivatives can inhibit viral infections, including those caused by the Ebola virus. This suggests a broader application scope for this compound in antiviral therapies .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus
Antifungal ActivityModerate antifungal activity against C. albicans
Anticancer ActivityPotent inhibition of colorectal cancer cell line (IC50 = 4.53 µM)
Anti-inflammatory EffectsPotential reduction in inflammatory markers

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural features and properties of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole with related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
This compound* C₁₆H₁₅ClN₂O 1: 2-(4-Cl-phenoxy)ethyl; 2: -CH₃ ~300.7 High lipophilicity; moderate solubility
Chloromidine (1-(4-Cl-benzyl)-2-methylbenzimidazole) C₁₅H₁₃ClN₂ 1: 4-Cl-benzyl; 2: -CH₃ 268.7 Antifungal activity; improved metabolic stability
2-(4-Cl-phenyl)-1-(4-Cl-benzyl)benzimidazole C₂₀H₁₄Cl₂N₂ 1: 4-Cl-benzyl; 2: 4-Cl-phenyl 353.2 Dual substituents enhance π-π interactions
2-(4-Cl-phenyl)-6-methyl-1H-benzimidazole C₁₄H₁₁ClN₂ 2: 4-Cl-phenyl; 6: -CH₃ 242.7 Planar structure; potential UV absorption
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole C₂₆H₂₉N₂ Bulky tert-butyl groups at 1 and 2 369.5 High steric hindrance; reduced reactivity

*Note: Exact molecular weight inferred from analogs; substituent positions assumed based on naming conventions.

Key Observations:
  • Lipophilicity: The 2-(4-chlorophenoxy)ethyl group in the target compound likely increases lipophilicity compared to Chloromidine’s benzyl group, enhancing blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce enzymatic degradation but may hinder target binding.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance stability and intermolecular interactions.
Key Findings:
  • Substituent Influence: The 4-chlorophenoxyethyl group may confer antiviral activity by mimicking natural substrates (e.g., HIV protease inhibitors) .
  • Position-Specific Effects : 2-Methyl substituents (Chloromidine, target compound) generally enhance metabolic stability over polar groups (e.g., -NH₂ in ) .
Efficiency Notes:
  • Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yield compared to conventional methods.
  • Catalysts like KI enhance nucleophilic substitution reactions (e.g., benzyl chloride alkylation) .

Biological Activity

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological significance. The presence of a chlorophenoxy group enhances its lipophilicity and biological activity. The general structure can be represented as follows:

C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria are comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus8Amikacin
Escherichia coli10Gentamicin

Antifungal Activity

The compound has also shown antifungal efficacy against strains such as Candida albicans and Aspergillus niger. In vitro studies report MIC values indicating moderate activity, which supports its use in treating fungal infections .

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger64

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies indicate that it induces apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases . The compound's structure allows it to interfere with cell division, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Benzimidazole derivatives are known to possess anti-inflammatory properties. This specific compound has been shown to modulate inflammatory pathways by interacting with receptors involved in pain and inflammation . The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further emphasizes its therapeutic potential.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Inhibits the synthesis of essential biomolecules in pathogens.
  • Anticancer Mechanism : Induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.
  • Anti-inflammatory Pathways : Modulates the activity of COX enzymes and interacts with cannabinoid receptors .

Case Studies

A notable study focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound, highlighting their broad spectrum of biological activities. The findings indicated significant antibacterial and antifungal effects, with specific emphasis on their potential in clinical applications .

Q & A

Q. What are the established synthetic routes for 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole precursors react with 2-(4-chlorophenoxy)ethyl halides in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours). Critical parameters include:

  • Solvent choice : DMSO enhances nucleophilicity, while ethanol aids in purification .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) improve reaction rates .
  • Purification : Recrystallization using ethanol-water mixtures increases purity (65–80% yield) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Single-crystal X-ray diffraction : Using SHELX software for resolving bond lengths/angles and verifying substituent positions .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 343.08) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antifungal vs. anticancer) be systematically addressed?

  • Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer, Candida albicans for antifungal studies) to replicate conflicting results .
  • Dose-response profiling : Evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to identify potency thresholds .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out metabolite interference .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets like ATF4 or cytochrome P450?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATF4 (PDB ID: 6RZ0) or fungal CYP51 .
  • Molecular dynamics (MD) simulations : GROMACS for analyzing binding stability over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl in 4-chlorophenoxy) with inhibitory activity .

Q. How does the 4-chlorophenoxyethyl group influence pharmacokinetics compared to analogs?

  • Lipophilicity : LogP increases by ~1.2 units compared to non-chlorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic resistance : The chloro group reduces oxidative metabolism by CYP3A4 (tested in human liver microsomes) .
  • SAR studies : Removal of the 4-chlorophenoxy group decreases antifungal activity by 10-fold (MIC from 2 µg/mL to 20 µg/mL) .

Methodological Resources

  • Crystallography : SHELXL for refining X-ray data .
  • Synthetic protocols : Multi-step reflux protocols from triazole derivative syntheses .
  • Biological assays : Fungal growth inhibition assays using agar dilution methods .

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